

Comparative Toxicity Profile of N-(2-aminoethyl)-2-hydroxybenzamide and Related Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-(2-aminoethyl)-2-hydroxybenzamide*

Cat. No.: B3132048

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available toxicity data for **N-(2-aminoethyl)-2-hydroxybenzamide** and structurally related compounds. Due to the limited publicly available toxicity data for **N-(2-aminoethyl)-2-hydroxybenzamide**, this guide leverages data from its parent molecule, salicylamide, and other N-substituted derivatives to infer a potential toxicity profile based on structure-activity relationships. All quantitative data is summarized for clear comparison, and detailed methodologies for key toxicological assays are provided.

Chemical Structures

A clear understanding of the structural similarities and differences between the compounds is crucial for interpreting the comparative toxicity data.

- **N-(2-aminoethyl)-2-hydroxybenzamide:** The target compound.
- **Salicylamide (2-hydroxybenzamide):** The parent compound, forming the core structure.
- **N-Ethyl-2-hydroxybenzamide:** A simple N-alkyl substituted derivative.
- **N,N-Diethyl-2-hydroxybenzamide:** A di-N-alkyl substituted derivative.

- Niclosamide: A more complex salicylanilide derivative with known biological activity.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for salicylamide and its related compounds. No specific data was found for **N-(2-aminoethyl)-2-hydroxybenzamide**.

Table 1: Acute Toxicity Data

Compound	Test Species	Route of Administration	LD50	Citation
Salicylamide	Rat	Oral	980 mg/kg	[1]
Salicylamide	Animal	Oral	0.5 - 5 g/kg (estimated)	[2]
N,N-Diethyl-2-hydroxybenzamide	Rat	Oral	580 mg/kg	

LD50: The dose required to be lethal to 50% of the tested population.

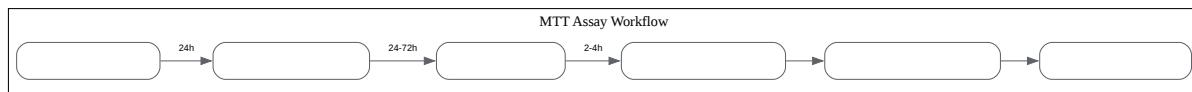
Table 2: Cytotoxicity Data

Compound	Cell Line	Assay	Endpoint	Value	Citation
Niclosamide Derivatives	HL-60	Not Specified	Cytotoxic Activity	Varies with substitution	[3]
Nitro-substituted Salicylanilide S	HepG2	Not Specified	Hepatotoxicity	In the range of their MICs	[4]

IC50: The concentration of a substance required to inhibit a specific biological or biochemical function by 50%. MIC: Minimum Inhibitory Concentration.

Table 3: Genotoxicity Data

Compound	Test System	Result	Citation
Saligenin Phosphates (Metabolites of o-tolyl phosphates)	Salmonella typhimurium TA100	Mutagenic	[5]


No direct genotoxicity data was found for salicylamide or its simple N-substituted derivatives in the reviewed literature.

Experimental Protocols

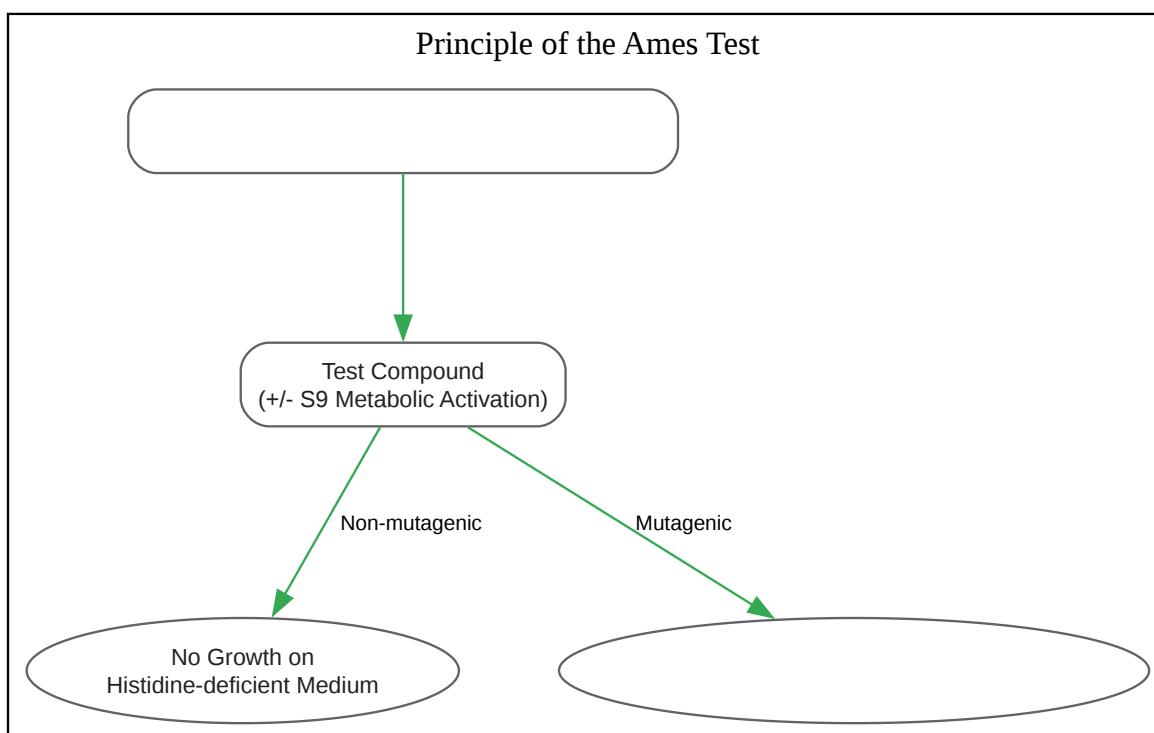
Detailed methodologies for standard toxicological assays are provided below to aid in the design and interpretation of future studies on **N-(2-aminoethyl)-2-hydroxybenzamide** and related compounds.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

[Click to download full resolution via product page](#)

MTT Assay Experimental Workflow


Protocol:

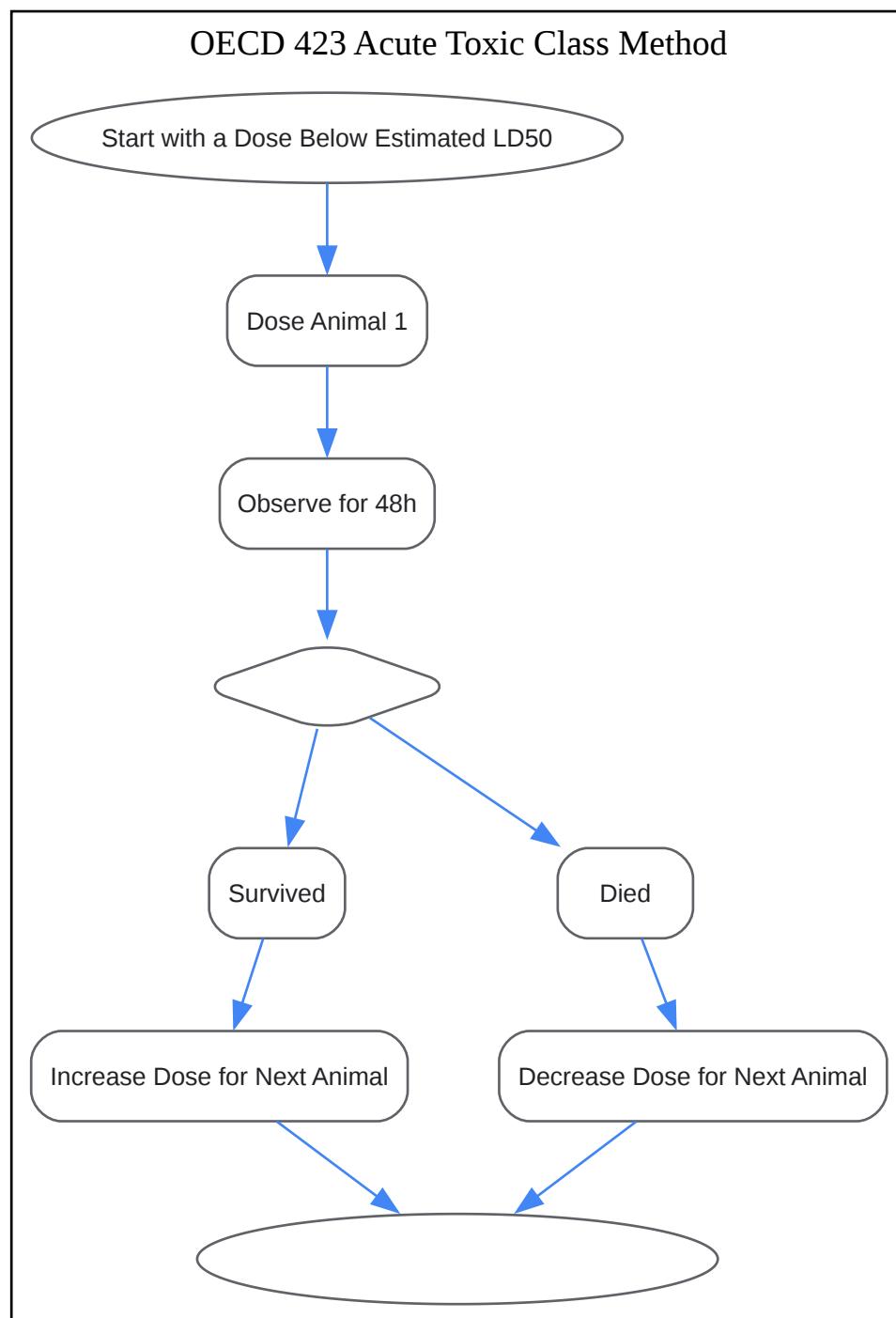
- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

- Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.
- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells).

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism. A positive test indicates that the chemical is mutagenic and therefore may act as a carcinogen.

[Click to download full resolution via product page](#)


Logical Diagram of the Ames Test

Protocol:

- **Bacterial Strains:** Use several strains of *Salmonella typhimurium* that are auxotrophic for histidine.
- **Metabolic Activation:** The test is performed with and without a fraction of rat liver homogenate (S9) to simulate metabolic activation in mammals.
- **Exposure:** The bacterial strains are exposed to the test compound at various concentrations on a histidine-deficient agar medium.
- **Incubation:** Plates are incubated for 48-72 hours at 37°C.
- **Scoring:** The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Acute Oral Toxicity (OECD 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance. It is a stepwise procedure using a small number of animals.

[Click to download full resolution via product page](#)

Decision-making Flow in OECD 423

Protocol:

- Animal Model: Typically, rats of a single sex (usually females) are used.
- Dosing: A single animal is dosed at a starting level just below the best preliminary estimate of the LD50.
- Observation: The animal is observed for signs of toxicity and mortality over a period of up to 14 days.
- Stepwise Procedure: If the animal survives, the next animal is dosed at a higher fixed dose. If the animal dies, the next animal is dosed at a lower fixed dose.
- LD50 Estimation: The LD50 is estimated based on the outcomes at different dose levels.

Structure-Activity Relationship (SAR) Discussion

Based on the available data, some general SAR trends for salicylamide derivatives can be inferred:

- N-Substitution: The nature of the substituent on the amide nitrogen plays a significant role in the biological activity and toxicity of salicylamides.
 - Simple alkyl substitutions, as in N-ethyl and N,N-diethyl derivatives, may influence the lipophilicity and metabolic stability of the compound, which in turn can affect its toxicity profile. The available LD50 for N,N-diethyl-2-hydroxybenzamide suggests it may be more acutely toxic than the parent salicylamide.
 - More complex substitutions, such as the anilide group in niclosamide, can lead to potent biological activities, but also introduce the potential for cytotoxicity.^[3]
- Ring Substitution: Substitution on the salicylic acid ring, such as the nitro group in some derivatives, has been shown to be beneficial for antimicrobial activity but can also be associated with hepatotoxicity.^[4]

For **N-(2-aminoethyl)-2-hydroxybenzamide**, the presence of the primary amino group in the ethylamino side chain is expected to increase its hydrophilicity compared to simple N-alkyl derivatives. This may influence its absorption, distribution, metabolism, and excretion (ADME)

properties and, consequently, its toxicity profile. The primary amine also introduces a potential site for metabolic reactions that could lead to the formation of reactive metabolites.

Conclusion and Future Directions

While a definitive toxicity profile for **N-(2-aminoethyl)-2-hydroxybenzamide** cannot be established without direct experimental data, this comparative guide provides a valuable starting point for researchers. Based on the data for related compounds, it is reasonable to hypothesize that **N-(2-aminoethyl)-2-hydroxybenzamide** may exhibit a moderate acute toxicity profile. However, its potential for cytotoxicity and genotoxicity remains to be determined.

It is strongly recommended that the following studies be conducted to establish a comprehensive toxicity profile for **N-(2-aminoethyl)-2-hydroxybenzamide**:

- In vitro cytotoxicity assays (e.g., MTT, LDH) in relevant cell lines.
- In vitro genotoxicity assays (e.g., Ames test, chromosomal aberration test).
- Acute oral toxicity studies (e.g., OECD 423) in a rodent model.

The experimental protocols and comparative data presented in this guide can serve as a valuable resource for designing and interpreting these future toxicological investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. drugs.com [drugs.com]
- 3. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genotoxicity of neurotoxic triaryl phosphates: identification of DNA adducts of the ultimate metabolites, saligenin phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Toxicity Profile of N-(2-aminoethyl)-2-hydroxybenzamide and Related Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3132048#n-2-aminoethyl-2-hydroxybenzamide-toxicity-profile-compared-to-related-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com